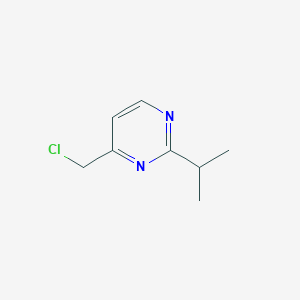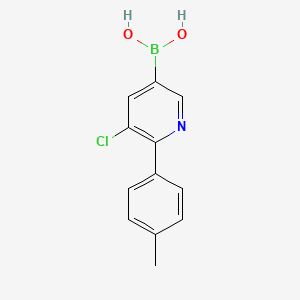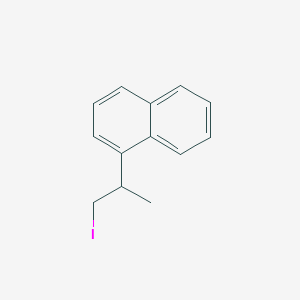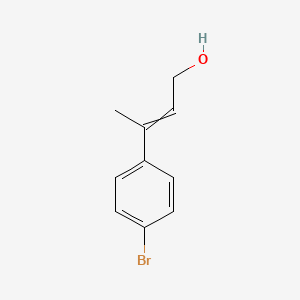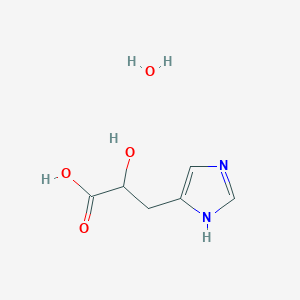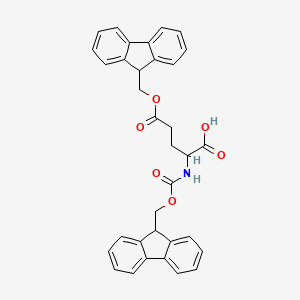
2-Chlorophenoxathiin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenoxathiin can be achieved through a two-step process involving iron and copper-mediated reactions . The first step involves the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide , catalyzed by iron(III) triflimide and bis(4-methoxyphenyl)sulfane . The second step involves a copper-mediated Ullmann-type C–O bond-forming cyclization reaction to produce the phenoxathiin structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to facilitate the synthesis under controlled conditions. The process typically involves heating and refluxing the reaction mixture, followed by purification steps such as crystallization and filtration to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorophenoxathiin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxathiin derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Chlorophenoxathiin has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Chlorophenoxathiin involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxathiin: The parent compound without the chlorine substituent.
2-Chlorophenothiazine: A structurally similar compound with a nitrogen atom in place of the oxygen atom in the central ring.
Uniqueness
2-Chlorophenoxathiin is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of specialized materials and potential therapeutic agents.
Propiedades
Número CAS |
10230-34-9 |
|---|---|
Fórmula molecular |
C12H7ClOS |
Peso molecular |
234.70 g/mol |
Nombre IUPAC |
2-chlorophenoxathiine |
InChI |
InChI=1S/C12H7ClOS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7H |
Clave InChI |
QQGJRVZIBGEUGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


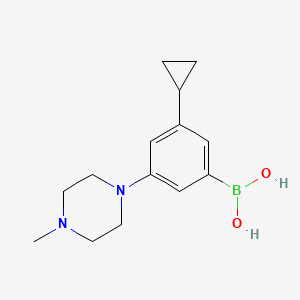
![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)

